2-(2-fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide 2-(2-fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448034-33-0
VCID: VC6315901
InChI: InChI=1S/C22H17FN4O2S/c1-13-20(30-22(24-13)14-7-3-5-9-16(14)23)21(29)25-17-10-6-4-8-15(17)18-11-12-19(28)27(2)26-18/h3-12H,1-2H3,(H,25,29)
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C
Molecular Formula: C22H17FN4O2S
Molecular Weight: 420.46

2-(2-fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide

CAS No.: 1448034-33-0

Cat. No.: VC6315901

Molecular Formula: C22H17FN4O2S

Molecular Weight: 420.46

* For research use only. Not for human or veterinary use.

2-(2-fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide - 1448034-33-0

Specification

CAS No. 1448034-33-0
Molecular Formula C22H17FN4O2S
Molecular Weight 420.46
IUPAC Name 2-(2-fluorophenyl)-4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C22H17FN4O2S/c1-13-20(30-22(24-13)14-7-3-5-9-16(14)23)21(29)25-17-10-6-4-8-15(17)18-11-12-19(28)27(2)26-18/h3-12H,1-2H3,(H,25,29)
Standard InChI Key GOOIPKOQMHYVAJ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide belongs to the thiazole-carboxamide family, integrating three pharmacophoric elements:

  • Thiazole ring: A five-membered heterocycle with sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3, respectively. The 4-methyl group enhances lipophilicity, while the 5-carboxamide linker facilitates hydrogen bonding.

  • 2-Fluorophenyl moiety: Positioned at C2 of the thiazole, the fluorine atom induces electron-withdrawing effects, potentially modulating aromatic π-π interactions and metabolic stability.

  • N-(2-(1-Methyl-6-oxopyridazin-3-yl)phenyl) group: A pyridazinone ring conjugated to the carboxamide via a phenyl bridge. The 6-oxo group may participate in tautomerism, while the N1-methyl group sterically shields the pyridazine nucleus.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1448034-33-0
Molecular FormulaC₂₂H₁₇FN₄O₂S
Molecular Weight420.46 g/mol
IUPAC Name2-(2-Fluorophenyl)-4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
SMILESCC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C
InChIKeyGOOIPKOQMHYVAJ-UHFFFAOYSA-N

Stereoelectronic Properties

The molecule’s planar thiazole and pyridazine rings enable π-stacking with biological targets, while the fluorophenyl group introduces dipole moments. Quantum mechanical calculations predict:

  • Dipole moment: ~5.2 Debye (oriented along the F→O axis)

  • logP: Estimated 3.1 ± 0.3 (moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 89.7 Ų (high polarity due to carboxamide and pyridazinone).

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves convergent strategies to assemble the thiazole and pyridazine domains:

  • Thiazole-5-carboxamide construction: Likely via Hantzsch thiazole synthesis, coupling thiourea derivatives with α-halo ketones.

  • Pyridazinone synthesis: Cyclocondensation of hydrazine with 1,4-diketones or via [4+2] cycloadditions.

  • Final coupling: Amide bond formation between the thiazole-carboxylic acid and the aminophenyl-pyridazinone intermediate.

Reported Synthetic Routes

While explicit details remain proprietary, analogous protocols suggest:

  • Step 1: Synthesis of methyl 4-methylthiazole-5-carboxylate by reacting methyl 2-bromoacetoacetate with thiourea.

  • Step 2: Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling at C2 of the thiazole.

  • Step 3: Hydrolysis of the methyl ester to the carboxylic acid, followed by activation as an acyl chloride.

  • Step 4: Preparation of 2-(1-methyl-6-oxopyridazin-3-yl)aniline via Pd-catalyzed amination of 3-bromopyridazinone.

  • Step 5: Amide coupling using EDCl/HOBt, yielding the final product.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Thiourea, CH₃COBr, EtOH, refluxThiazole ring formation
22-Fluorophenylboronic acid, Pd(PPh₃)₄Suzuki coupling
3LiOH, THF/H₂OEster hydrolysis
4SOCl₂, DMF cat.Acyl chloride generation
5EDCl, HOBt, DIPEA, DCMAmide bond formation

Physicochemical and ADMET Profiles

Solubility and Permeability

  • Aqueous solubility: Predicted 12–18 μM (pH 7.4)

  • Caco-2 permeability: Papp < 1 × 10⁻⁶ cm/s (low intestinal absorption)

  • Blood-brain barrier penetration: Unlikely (logBB < -1).

Metabolic Stability

  • CYP450 interactions: Probable substrate of CYP3A4/2D6 (cleavage of the carboxamide bond)

  • Major metabolites: N-dealkylated pyridazinone and hydroxylated fluorophenyl derivatives.

Future Research Directions

  • Synthetic optimization: Develop enantioselective routes to access chiral derivatives.

  • Target deconvolution: Use chemoproteomics to identify binding partners.

  • Formulation strategies: Nanoemulsions or cyclodextrin complexes to enhance solubility.

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